molecular formula C18H18BrNO2 B8173335 2-(4-(Benzyloxy)-3-bromophenyl)-N-cyclopropylacetamide

2-(4-(Benzyloxy)-3-bromophenyl)-N-cyclopropylacetamide

Cat. No.: B8173335
M. Wt: 360.2 g/mol
InChI Key: KYAGPVPIOBPUFP-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-3-bromophenyl)-N-cyclopropylacetamide is an organic compound with a complex structure that includes a benzyloxy group, a bromophenyl group, and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-bromophenyl)-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the benzyloxy and bromophenyl intermediatesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-bromophenyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the bromophenyl group results in a phenyl-substituted compound .

Scientific Research Applications

2-(4-(Benzyloxy)-3-bromophenyl)-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-bromophenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The benzyloxy and bromophenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The cyclopropylacetamide moiety can enhance the compound’s stability and bioavailability, making it more effective in its intended applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methoxy)-3-bromophenyl)-N-cyclopropylacetamide
  • 2-(4-(Benzyloxy)-3-chlorophenyl)-N-cyclopropylacetamide
  • 2-(4-(Benzyloxy)-3-fluorophenyl)-N-cyclopropylacetamide

Uniqueness

2-(4-(Benzyloxy)-3-bromophenyl)-N-cyclopropylacetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different halogen substitutions. The combination of the benzyloxy and cyclopropylacetamide groups also contributes to its distinct chemical and physical properties .

Properties

IUPAC Name

2-(3-bromo-4-phenylmethoxyphenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-16-10-14(11-18(21)20-15-7-8-15)6-9-17(16)22-12-13-4-2-1-3-5-13/h1-6,9-10,15H,7-8,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAGPVPIOBPUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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